molecular formula C24H26N2O4S B5147916 3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide

3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide

Cat. No.: B5147916
M. Wt: 438.5 g/mol
InChI Key: PCISRYPHVDIZJO-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-24(2,3)18-11-13-20(14-12-18)31(28,29)26-21-16-17(10-15-22(21)30-4)23(27)25-19-8-6-5-7-9-19/h5-16,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISRYPHVDIZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Introduction of the methoxy group: The intermediate is then reacted with a methoxy-substituted benzoyl chloride to introduce the methoxy group.

    Coupling with phenylamine: Finally, the product is coupled with phenylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the methoxy and phenyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-tert-butylphenyl)sulfonylamino]-N-[4-(ethylsulfonylamino)-3-methylphenyl]propanamide
  • **3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide

Uniqueness

Compared to similar compounds, 3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

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